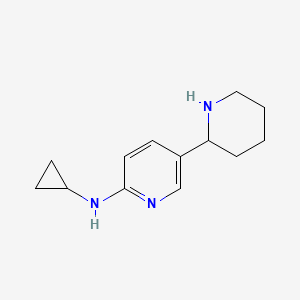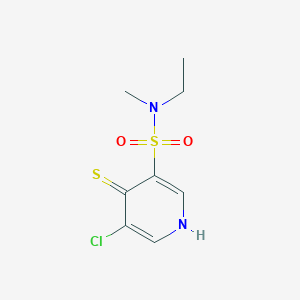
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and an oxadiazole ring. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound.
Vorbereitungsmethoden
The synthesis of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde typically involves the formation of the oxadiazole ring followed by its attachment to the benzaldehyde core. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring. The resulting oxadiazole intermediate is then reacted with 3-methoxybenzaldehyde under suitable conditions to yield the final product .
Analyse Chemischer Reaktionen
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is primarily related to its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The specific molecular targets and pathways involved depend on the particular biological context and the structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde can be compared with other oxadiazole derivatives, such as:
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol: This compound has a phenol group instead of a methoxybenzaldehyde core.
5-(1-pyrrolidin-3-yl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazoles: These compounds feature a triazole ring in addition to the oxadiazole ring.
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound has a benzoic acid core instead of a methoxybenzaldehyde core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.
Eigenschaften
Molekularformel |
C13H14N2O4 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-3-methoxybenzaldehyde |
InChI |
InChI=1S/C13H14N2O4/c1-3-12-14-13(19-15-12)8-18-10-5-4-9(7-16)6-11(10)17-2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
DIOJGORWSRCZIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl (2S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B11815968.png)

![3-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B11815984.png)
![[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815995.png)





![2-chloro-N-[2-[5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B11816020.png)
![2-{5-[1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dien-1-yl}-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B11816024.png)
![Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)

